2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid
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Overview
Description
2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid is a heterocyclic compound containing an oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The reaction is carried out at ambient temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with receptors involved in disease pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid: A compound with antibacterial properties.
Uniqueness
2-((1,2,5-Oxadiazol-3-yl)oxy)acetic acid is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its reactivity and biological activity . This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C4H4N2O4 |
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Molecular Weight |
144.09 g/mol |
IUPAC Name |
2-(1,2,5-oxadiazol-3-yloxy)acetic acid |
InChI |
InChI=1S/C4H4N2O4/c7-4(8)2-9-3-1-5-10-6-3/h1H,2H2,(H,7,8) |
InChI Key |
DJUNVCXMCFFPAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NON=C1OCC(=O)O |
Origin of Product |
United States |
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